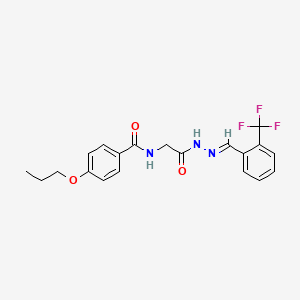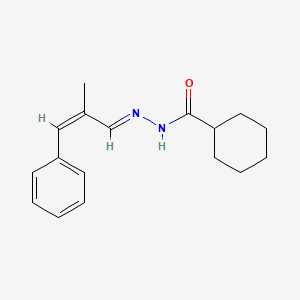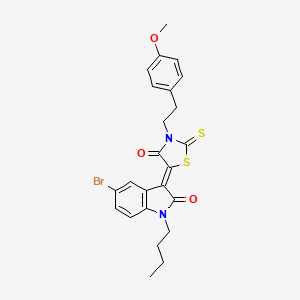![molecular formula C20H15N3O3S B12011575 4-[(E)-(2-(4-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate CAS No. 606960-49-0](/img/structure/B12011575.png)
4-[(E)-(2-(4-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acétate de 4-[(E)-(2-(4-méthylphényl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidène)méthyl]phényle implique généralement plusieurs étapes, notamment la formation des cycles thiazole et triazole. Le processus commence souvent par la préparation de composés intermédiaires, qui sont ensuite soumis à des réactions de cyclisation dans des conditions contrôlées . Des réactifs et des catalyseurs spécifiques, tels que le palladium ou le cuivre, peuvent être utilisés pour faciliter ces réactions .
Méthodes de production industrielle
Bien que les méthodes de production industrielle détaillées ne soient pas facilement disponibles, la synthèse de ces composés complexes implique généralement des réactions à grande échelle dans des réacteurs spécialisés. Le processus doit garantir une pureté et un rendement élevés, ce qui nécessite souvent des techniques de purification avancées telles que la chromatographie .
Analyse Des Réactions Chimiques
Types de réactions
L’acétate de 4-[(E)-(2-(4-méthylphényl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidène)méthyl]phényle peut subir diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former différents produits, en fonction de l’agent oxydant utilisé.
Réduction : Les réactions de réduction peuvent convertir le composé en différents dérivés, impliquant souvent une hydrogénation.
Substitution : Des réactions de substitution nucléophile et électrophile peuvent se produire, conduisant à la formation de divers dérivés substitués.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l’hydrure de lithium aluminium et divers nucléophiles et électrophiles pour les réactions de substitution .
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire différents dérivés oxo, tandis que la réduction peut produire diverses formes réduites du composé .
Applications de la recherche scientifique
L’acétate de 4-[(E)-(2-(4-méthylphényl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidène)méthyl]phényle a plusieurs applications de recherche scientifique :
Applications De Recherche Scientifique
4-[(E)-(2-(4-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Mécanisme D'action
Le mécanisme par lequel l’acétate de 4-[(E)-(2-(4-méthylphényl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidène)méthyl]phényle exerce ses effets implique des interactions avec des cibles moléculaires et des voies spécifiques. La structure du composé lui permet de se lier à certaines enzymes ou à certains récepteurs, modulant leur activité et conduisant à divers effets biologiques . Les voies exactes impliquées peuvent varier en fonction de l’application et du contexte d’utilisation spécifiques .
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-[(E)-(2-(4-éthoxyphényl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidène)méthyl]benzoate de méthyle
- 4-[(E)-(2-(4-bromophényl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidène)méthyl]benzoate de méthyle
Unicité
L’acétate de 4-[(E)-(2-(4-méthylphényl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidène)méthyl]phényle est unique en raison de sa configuration structurale spécifique, qui lui confère des propriétés chimiques et biologiques distinctes.
Propriétés
Numéro CAS |
606960-49-0 |
|---|---|
Formule moléculaire |
C20H15N3O3S |
Poids moléculaire |
377.4 g/mol |
Nom IUPAC |
[4-[(E)-[2-(4-methylphenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]phenyl] acetate |
InChI |
InChI=1S/C20H15N3O3S/c1-12-3-7-15(8-4-12)18-21-20-23(22-18)19(25)17(27-20)11-14-5-9-16(10-6-14)26-13(2)24/h3-11H,1-2H3/b17-11+ |
Clé InChI |
IMWLXXYCDMWFJK-GZTJUZNOSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=CC=C(C=C4)OC(=O)C)/SC3=N2 |
SMILES canonique |
CC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=C(C=C4)OC(=O)C)SC3=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2,5-dimethoxyphenyl)methyl]-3,4,8,8a-tetramethyl-1,2,3,4a,5,6-hexahydronaphthalene](/img/structure/B12011494.png)

![N-[(E)-(2,6-dichlorophenyl)methylideneamino]-4-[(4-methylphenyl)methoxy]benzamide](/img/structure/B12011505.png)


![Allyl 2-[2-(4-tert-butylphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12011522.png)
![2-ethoxy-4-[(E)-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate](/img/structure/B12011531.png)
![(5Z)-3-Allyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12011534.png)
![3-Methyl-2-octyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12011538.png)


![(2-Oxido-1,2,5-oxadiazole-3,4-diyl)bis[(4-chlorophenyl)methanone]](/img/structure/B12011559.png)


